(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
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Overview
Description
(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.442. The purity is usually 95%.
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Scientific Research Applications
Biodegradation and Environmental Fate
Research on polycyclic aromatic hydrocarbons (PAHs) and similar compounds has emphasized their environmental persistence and the mechanisms through which they are biodegraded. For example, studies on phenanthrene biodegradation by sphingomonads in contaminated soils highlight the ecological relevance of microbial activity in breaking down PAHs. These microorganisms exhibit a robust capability to metabolize phenanthrene through specific enzymatic pathways, offering insights into remediation strategies for PAH-contaminated environments (Waigi et al., 2015).
Biological Activity
The chemistry and biological activity of cyclopenta[c]phenanthrenes, which share structural motifs with the compound , have been reviewed to assess their potential as environmental hazards and their effects on living organisms. These studies contribute to our understanding of the toxicological and ecological impacts of such compounds, guiding risk assessment processes (Brzuzan et al., 2013).
Ethylene Biosynthesis and Action
Research on ethylene and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), provides a foundation for understanding the physiological roles of similar compounds in plant biology. Ethylene is a critical plant hormone, and ACC, despite being a simple molecule, has multiple roles beyond serving as an ethylene precursor. This research is instrumental in developing agricultural practices and technologies aimed at enhancing plant growth and stress resilience, potentially informing the application of related compounds in agrochemical industries (Van de Poel & Van Der Straeten, 2014).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
It is known that similar compounds can be converted intracellularly into active androgens and/or estrogens . This suggests that the compound may interact with its targets and induce changes at the molecular level, potentially influencing gene expression or cellular signaling pathways.
Biochemical Pathways
Given the potential conversion of the compound into active androgens and/or estrogens , it may influence pathways related to hormone signaling, metabolism, and cell growth.
Result of Action
The potential conversion of the compound into active androgens and/or estrogens suggests that it may have wide-ranging effects at the cellular level, potentially influencing cell growth, differentiation, and function .
Properties
IUPAC Name |
(8S,9S,10R,14S)-13-ethyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20-11-12(2)19-15-7-5-14(21)10-13(15)4-6-16(19)17(20)8-9-18(20)22/h10,15-19,22H,2-9,11H2,1H3/t15-,16-,17-,18?,19+,20?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNGALYODUITSZ-FOMWZNGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2O)CCC4=CC(=O)CCC34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC12CC(=C)[C@H]3[C@H]([C@@H]1CCC2O)CCC4=CC(=O)CC[C@H]34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743240 |
Source
|
Record name | (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220332-82-1 |
Source
|
Record name | (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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